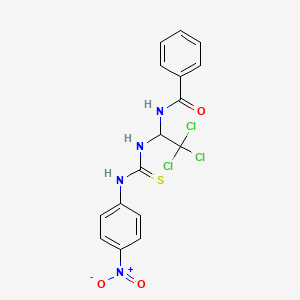![molecular formula C17H11F3N2O2 B11707413 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of chromene derivatives, which are known for their wide range of pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-(trifluoromethyl)benzaldehyde with 3-amino-2H-chromene-2-one in the presence of a suitable base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imino or chromene groups.
Substitution: Substituted derivatives with new functional groups replacing the imino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation . The inhibition of this enzyme leads to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(phenylimino)-2H-chromene-3-carboxamide: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-imino-4-(trifluoromethyl)thiazolidin-4-ol: Contains a thiazolidine ring instead of a chromene ring.
N-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This group also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C17H11F3N2O2 |
|---|---|
Peso molecular |
332.28 g/mol |
Nombre IUPAC |
2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-3-6-12(9-11)22-16(23)13-8-10-4-1-2-7-14(10)24-15(13)21/h1-9,21H,(H,22,23) |
Clave InChI |
ZZQUIBPMWWZJIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
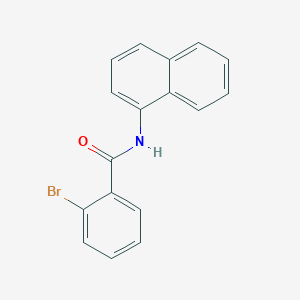
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
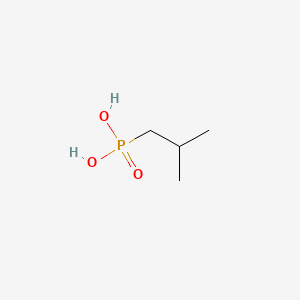
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
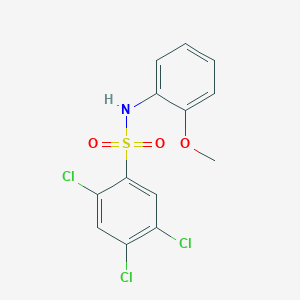
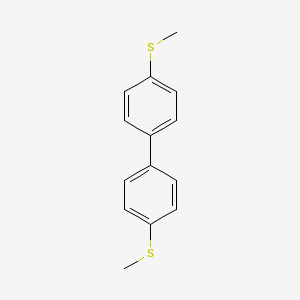
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
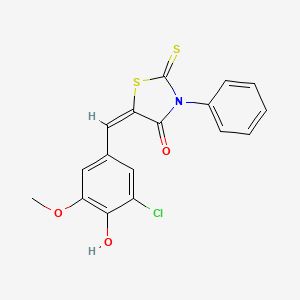
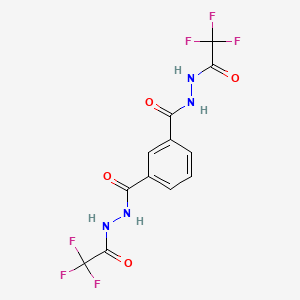
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
